4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile is an organic compound with a complex structure that includes a morpholine ring, a cyclohexene ring, and a nitrile group
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile typically involves the reaction of cyanoacetamides with cyclohexanone in the presence of a basic catalyst such as morpholine. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile is not well understood. it is likely to interact with various molecular targets and pathways depending on its specific structure and functional groups. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile include other morpholine derivatives and compounds with cyclohexene or nitrile groups. Examples include:
- 4-(Cyclohex-1-en-1-yl)morpholine
- Cyanoacetamide derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a morpholine ring, a cyclohexene ring, and a nitrile group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-10-17-7-6-15(12)13(16)8-11-4-2-1-3-5-11/h4,12H,1-3,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCRFWKSSONPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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